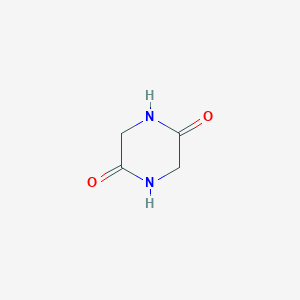

Piperazin-2,5-dion

Übersicht

Beschreibung

Piperazindion, auch bekannt als 2,5-Diketopiperazin, ist eine organische Verbindung mit der Formel (NHCH₂C(O))₂. Es weist einen sechsgliedrigen Ring auf, der zwei Amidgruppen an gegenüberliegenden Positionen im Ring enthält. Diese Verbindung ist die Stammverbindung einer großen Klasse von 2,5-Diketopiperazinen, die in der Natur weit verbreitet sind und häufig in Fermentationsbrühen, Hefe-Kulturen und verarbeiteten Lebensmitteln vorkommen .

Wissenschaftliche Forschungsanwendungen

Piperazindion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Es kommt in vielen Naturprodukten vor und ist an verschiedenen biologischen Prozessen beteiligt.

5. Wirkmechanismus

Der Wirkmechanismus von Piperazindion, insbesondere seiner Derivate, beinhaltet die Hemmung der Tubulin-Polymerisation. Diese Hemmung verhindert die Bildung von Mikrotubuli, die für die Zellteilung unerlässlich sind. Dadurch können Piperazindion-Derivate das Tumorwachstum effektiv unterdrücken, indem sie den mitotischen Prozess stören .

Wirkmechanismus

Target of Action

Piperazine-2,5-dione, also known as 2,5-Diketopiperazine, is an organic compound that features a six-membered ring containing two amide groups at opposite positions in the ring . It is the parent of a large class of 2,5-Diketopiperazines (2,5-DKPs) with the formula (NHCH2®C(O))2 (R = H, CH3, etc.) . They are ubiquitous peptides in nature It has been demonstrated to induce significant growth inhibition of aspc-1 and sw1990 human pancreatic cancer cell lines .

Mode of Action

Piperazine-2,5-dione is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Pharmacokinetics

It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

It is known that piperazine-2,5-dione can induce significant growth inhibition of certain human pancreatic cancer cell lines .

Biochemische Analyse

Biochemical Properties

Piperazine-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been demonstrated to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines . The unique chemical structure of Piperazine-2,5-dione allows it to interact with biological systems in ways that can inhibit the growth of harmful microorganisms.

Cellular Effects

Piperazine-2,5-dione has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, Piperazine-2,5-dione has been shown to induce significant growth inhibition of human pancreatic cancer cell lines .

Molecular Mechanism

The molecular mechanism of Piperazine-2,5-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the Zhang group reported a C–N bond formation protocol to build Piperazine-2,5-dione core through alkyne and amide groups .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Piperazine-2,5-dione change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, compound 6h was demonstrated to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Piperazindion kann durch Cyclisierung von Iminodiessigsäure mit Ammoniumformiat synthetisiert werden. Die Reaktionsbedingungen, wie Temperatur, Verhältnis der Komponenten und Wahl des Lösungsmittels, beeinflussen den Ertrag des Endprodukts erheblich .

Industrielle Produktionsmethoden: In industrieller Umgebung wird Piperazindion häufig durch Cyclisierung von Aminosäuren oder deren Derivaten hergestellt. So werden beispielsweise die Doppel-D-Tartrate von Monoxon, (S)-1,2-Diaminopropanen und NaOH in Wasser 96 Stunden lang bei 45 °C gerührt. Die Reaktionslösung wird dann konzentriert und der Rückstand in Methanol gelöst. Nach weiterer Verarbeitung, einschließlich der Zugabe von Schwefelsäure und Natriumcarbonat, wird das Produkt mit einer Ausbeute von 71% erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Piperazindion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Diketopiperazin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verschiedene Amin-Derivate liefern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Piperazindion-Ring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Diketopiperazin-Derivate, Amin-Derivate und substituierte Piperazindione .

Vergleich Mit ähnlichen Verbindungen

Piperazindion ist aufgrund seiner sechsgliedrigen Ringstruktur mit zwei Amidgruppen einzigartig. Ähnliche Verbindungen umfassen:

2,3-Diketopiperazin: Unterscheidet sich in der Position der Carbonylgruppen.

2,6-Diketopiperazin: Ein weiteres Isomer mit unterschiedlichen Carbonylgruppenpositionen.

Azatyrosinamides: Diese Verbindungen haben eine selektive Zytotoxizität gegenüber Krebszellen gezeigt und wurden modifiziert, um Piperazindion-Analoga zu produzieren.

Piperazindion zeichnet sich durch sein weit verbreitetes Vorkommen in der Natur und seine signifikante biologische Aktivität aus, insbesondere in der Antikrebsforschung.

Biologische Aktivität

2,5-Piperazinedione, a cyclic dipeptide derivative, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits a range of effects, including antimicrobial, antitumor, and immunosuppressive properties. This article delves into the biological activity of 2,5-piperazinedione, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2,5-Piperazinedione (C4H6N2O2) is characterized by its diketopiperazine structure, which is a cyclic peptide framework that plays a crucial role in its biological activity. The compound can be synthesized through various methods, often yielding high purity and yield rates.

Antitumor Activity

Research has demonstrated that 2,5-piperazinedione exhibits significant antitumor activity against various cancer cell lines. A study investigated the synthesis of novel derivatives of 2,5-diketopiperazine and their anticancer properties against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The results indicated that several derivatives displayed moderate to good anticancer activities with IC50 values ranging from 0.7 to 8.9 μM. Specifically, one derivative showed an IC50 of 1.2 μM against A549 cells and 1.0 μM against HeLa cells .

Table 1: Anticancer Activity of 2,5-Piperazinedione Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 11 | A549 | 1.2 |

| 11 | HeLa | 1.0 |

| 6 | A549 | 3.5 |

| 8 | HeLa | 4.0 |

The mechanism of action appears to involve the inhibition of tubulin polymerization, similar to established chemotherapeutics such as paclitaxel. The compounds were shown to arrest cell cycle progression at the G2/M phase, indicating their potential as effective anticancer agents .

Antimicrobial and Antiviral Properties

The biological activity of 2,5-piperazinedione extends to antimicrobial and antiviral effects. It has been reported that diketopiperazines exhibit a broad spectrum of antimicrobial activities against various pathogens. For instance, studies have highlighted the efficacy of these compounds against bacteria and fungi, suggesting their potential as novel antimicrobial agents .

In silico studies have also suggested that 2,5-piperazinedione could act as an inhibitor of murine double minute-2 (MDM2), a protein that regulates tumor suppressor p53. This property could enhance its antitumor effects by promoting apoptosis in cancer cells .

Case Study: Ferrocenyl Analogues

A notable study focused on ferrocenyl analogues of plinabulin (a known antitumor agent) incorporating the 2,5-piperazinedione scaffold. These compounds were evaluated for their cytotoxicity across various cancer cell lines. The results demonstrated that these analogues could inhibit multidrug resistance (MDR) proteins such as ABCB1 and ABCG2 effectively, enhancing the sensitivity of resistant cancer cells to conventional chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Profile of Ferrocenyl Analogues

| Compound | Cell Line | IC50 (μM) | MDR Inhibition |

|---|---|---|---|

| 2c | SW620 | 10 | Yes |

| 2d | HepG2 | >20 | Yes |

| Plinabulin | MCF7 | <5 | No |

Eigenschaften

IUPAC Name |

piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-5-4(8)2-6-3/h1-2H2,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRNXXXXHLBUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059342 | |

| Record name | 2,5-Piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Piperazinedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-57-0 | |

| Record name | 2,5-Piperazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Piperazinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Piperazinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-PIPERAZINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240L69DTV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.